N-(3-chloro-4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine
Description
N-(3-Chloro-4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound featuring a tetrahydrobenzothienopyrimidine core fused to a substituted aniline moiety. Its synthesis typically involves reacting 4-chloro-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine with 3-chloro-4-methylaniline under reflux conditions in polar solvents like acetonitrile or ethanol (yields ~60–83%) . The 3-chloro-4-methylphenyl substituent introduces steric and electronic effects that influence biological activity and physicochemical properties.
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3S/c1-10-6-7-11(8-13(10)18)21-16-15-12-4-2-3-5-14(12)22-17(15)20-9-19-16/h6-9H,2-5H2,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIWDTTRFLQBDTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=C3C4=C(CCCC4)SC3=NC=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-4-methylphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine typically involves multiple steps. One common method starts with the reaction of 3-chloro-4-methylaniline with a suitable benzothieno-pyrimidine precursor. The reaction conditions often include the use of solvents like acetic acid and catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: N-(3-chloro-4-methylphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
- Oxidation : This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
- Reduction : This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as sodium borohydride or lithium aluminum hydride.
- Substitution : This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.
- Oxidation : Hydrogen peroxide, potassium permanganate.
- Reduction : Sodium borohydride, lithium aluminum hydride.
- Substitution : Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted benzothieno-pyrimidine compounds.
Scientific Research Applications
N-(3-chloro-4-methylphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine has several scientific research applications:
- Chemistry : Used as a building block for the synthesis of more complex molecules.
- Biology : Investigated for its potential biological activities, including antimicrobial and anticancer properties.
- Medicine : Explored as a potential therapeutic agent due to its unique structure and biological activities.
- Industry : Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Aromatic Ring
The aryl group attached to the pyrimidine N4 position significantly impacts activity and stability. Key analogs include:
- Electron-Donating vs. Electron-Withdrawing Groups: The 4-methoxy group (5c) enhances solubility via polarity but may reduce membrane permeability .
Modifications at the Pyrimidine N4 Position
Methylation of the pyrimidine N4 amine alters pharmacokinetic properties:
- Methylation (e.g., compound 8) reduces hydrogen-bonding capacity but increases lipophilicity (logP), enhancing blood-brain barrier penetration .
Biological Activity
N-(3-chloro-4-methylphenyl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzothieno-pyrimidine core with specific substituents that may influence its biological interactions. The presence of a chloro and methyl group on the phenyl ring is critical for its activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its potential as an antimicrobial , antitumor , and anti-inflammatory agent . Below are summarized findings from recent research:
Case Studies
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Antimicrobial Activity :
- A study evaluated the compound's efficacy against human pathogenic microorganisms using the agar streak dilution method. Results showed significant inhibition of bacterial growth compared to standard drugs like Ciprofloxacin and Ketoconazole, suggesting its potential as a new antimicrobial agent.
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Antitumor Effects :
- Research involving various cancer cell lines demonstrated that treatment with N-(3-chloro-4-methylphenyl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-amine led to increased apoptosis rates and cell cycle arrest in the G0/G1 phase. Flow cytometry analysis confirmed these findings, indicating a promising avenue for cancer therapy.
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Anti-inflammatory Properties :
- In an animal model of paw inflammation induced by interleukin-1 (IL-1), this compound exhibited significant inhibitory effects on neutrophil migration. The results highlight its potential utility in treating inflammatory diseases.
The biological activities of N-(3-chloro-4-methylphenyl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-amine can be attributed to several mechanisms:
- Interaction with Biological Targets : The unique structure allows for specific interactions with enzymes and receptors involved in microbial resistance and tumor progression.
- Modulation of Signaling Pathways : The compound may influence pathways related to inflammation and cell proliferation, enhancing its therapeutic effects.
Q & A
Q. What synthetic methodologies are commonly employed to prepare N-(3-chloro-4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine?
The synthesis typically involves multi-step reactions starting with a benzothiophene precursor. A general procedure includes refluxing 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine derivatives with substituted anilines (e.g., 3-chloro-4-methylaniline) in acetonitrile or absolute ethanol under controlled conditions. Key intermediates are purified via column chromatography, and the final product is characterized using NMR, melting point analysis, and Rf values . For example, highlights reflux with aniline derivatives for 24 hours, followed by solvent removal and purification.
Q. How is structural characterization of this compound performed in academic research?
Structural elucidation relies on:
- 1H NMR spectroscopy to confirm substituent positions and hydrogen environments (e.g., δ 2.43 ppm for methyl groups) .
- Melting point analysis to verify purity (e.g., 156.6–157.2°C for a related chlorophenyl derivative) .
- Thin-layer chromatography (TLC) with Rf values to monitor reaction progress (e.g., EtOAc/hexane solvent systems) .
- X-ray crystallography (where applicable) using programs like SHELXL for refinement .
Q. What preliminary biological assays are used to evaluate its pharmacological potential?
Initial screening often includes:
- Antimicrobial activity assays (e.g., minimum inhibitory concentration, MIC, against bacterial strains like Pseudomonas aeruginosa) .
- Enzyme inhibition studies (e.g., EGFR or cholinesterase inhibition) using spectrophotometric or fluorometric methods .
- Cytotoxicity profiling in cancer cell lines via MTT or SRB assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data during structure refinement?
Discrepancies in crystallographic data (e.g., space group ambiguity or thermal motion artifacts) are addressed by:
- Re-refining data using SHELX programs (e.g., SHELXL for small-molecule refinement) with alternative constraints .
- Validating hydrogen bonding networks and torsion angles against density functional theory (DFT) calculations .
- Cross-verifying with spectroscopic data (e.g., NMR coupling constants) to confirm stereochemistry .
Q. What strategies optimize the compound’s solubility for in vivo pharmacokinetic studies?
Improving solubility involves:
- Salt formation : Converting the free base to hydrochloride salts, as seen in for a related furopyrimidine derivative (melting point 287.3°C) .
- PEGylation or prodrug design : Introducing water-soluble groups (e.g., morpholine or ethynyl substituents) while retaining activity .
- Co-solvent systems : Using DMSO-water mixtures for in vivo dosing, validated via HPLC stability testing .
Q. How are computational methods applied to study its mechanism of action?
Advanced studies employ:
- Molecular docking (e.g., AutoDock Vina) to predict binding modes with targets like EGFR or DNA gyrase .
- Molecular dynamics (MD) simulations (100 ns trajectories) to assess binding stability and conformational changes .
- QSAR modeling to correlate substituent effects (e.g., chloro vs. methoxy groups) with bioactivity .
Q. What experimental designs address discrepancies in biological activity across structural analogs?
To reconcile conflicting bioactivity
- Structure-activity relationship (SAR) analysis : Systematically varying substituents (e.g., alkyl chains or aryl groups) and testing in standardized assays .
- Metabolic stability assays : Using liver microsomes to identify degradation pathways affecting efficacy .
- Synergistic effect studies : Combining with known inhibitors to evaluate additive or antagonistic effects .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
